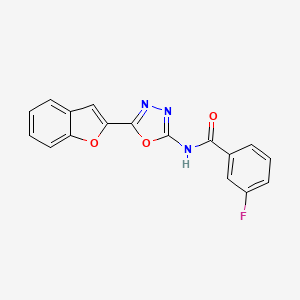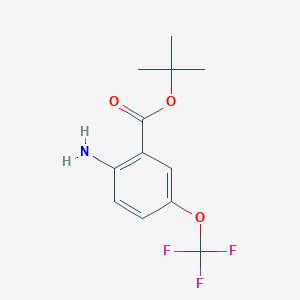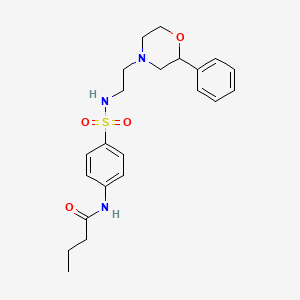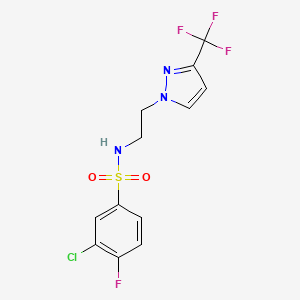
5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene is a chemical compound that belongs to the family of alkyl bromides. It is commonly used in scientific research applications due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene is not fully understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a nucleophile, such as a DNA molecule or a protein. This can lead to changes in the structure and function of the nucleophile, which can have a range of effects on biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene are not well characterized. However, studies have shown that it can have cytotoxic effects on cancer cells. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene in lab experiments is its high yield and cost-effectiveness. It is also relatively easy to synthesize, making it a readily available reagent. However, its mechanism of action is not fully understood, which can limit its use in certain applications. Additionally, its potential toxicity and cytotoxicity can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the research and development of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene. One area of focus could be on understanding its mechanism of action and how it interacts with biological systems. This could lead to the development of new therapies for a range of diseases, including cancer and infectious diseases. Additionally, research could focus on the development of new catalysts and materials science applications for the compound. Overall, the unique properties of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene involves the reaction of 5-bromo-2,3-dimethyltoluene with sec-butyl alcohol in the presence of hydrobromic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of the product is typically high, making it a cost-effective synthesis method.
Aplicaciones Científicas De Investigación
5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a reagent in the preparation of other chemical compounds, such as pharmaceuticals, agrochemicals, and materials science. Additionally, it is used in the development of new catalysts and as a starting material for the synthesis of other brominated compounds.
Propiedades
IUPAC Name |
5-bromo-2-butan-2-yloxy-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-5-10(4)14-12-8(2)6-11(13)7-9(12)3/h6-7,10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSSMVIPJDJQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate](/img/structure/B2968421.png)
![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2968423.png)
![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)

![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)
![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine-4-carbonitrile](/img/structure/B2968434.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2968437.png)
